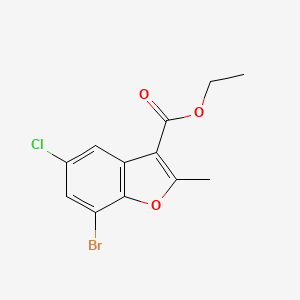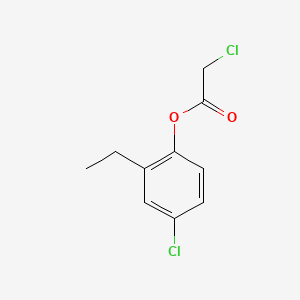
3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Morpholino-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-Morpholino-2-phenyl-4H-chromen-4-one consists of a chromen-4-one core with a morpholino group at the 3-position and a phenyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-formylchromone with morpholine and a phenyl-substituted reagent. The reaction is usually carried out in the presence of a base such as piperidine and a solvent like chloroform, followed by refluxing for a specific duration .
Industrial Production Methods
Industrial production of 3-Morpholino-2-phenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
3-Morpholino-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and morpholino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, chroman-4-ol derivatives, and substituted chromen-4-one compounds, depending on the specific reaction and conditions used .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 3-Morpholino-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also interacts with acetylcholinesterase, inhibiting its activity and potentially providing neuroprotective effects .
相似化合物的比较
Similar Compounds
2-Phenyl-4H-chromen-4-one: Known for its antioxidant and anti-inflammatory properties.
3-Hydroxy-2-phenyl-4H-chromen-4-one: Studied for its photoreactivity and potential as a CO-releasing molecule.
4H-Chromen-4-one derivatives: A broad class of compounds with diverse biological activities
Uniqueness
3-Morpholino-2-phenyl-4H-chromen-4-one stands out due to its unique combination of a morpholino group and a phenyl group on the chromen-4-one core. This structural configuration imparts distinct biological activities, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
81281-86-9 |
|---|---|
分子式 |
C19H17NO3 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
3-morpholin-4-yl-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H17NO3/c21-18-15-8-4-5-9-16(15)23-19(14-6-2-1-3-7-14)17(18)20-10-12-22-13-11-20/h1-9H,10-13H2 |
InChI 键 |
JPAABSAPLVQZJS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)


![Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate](/img/structure/B13944114.png)










